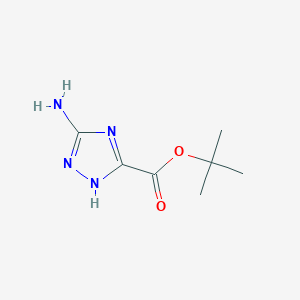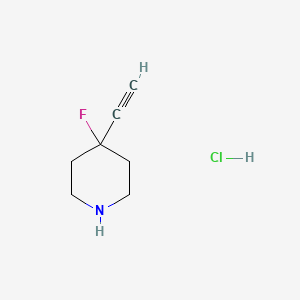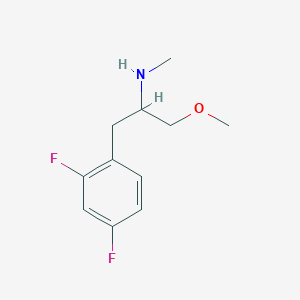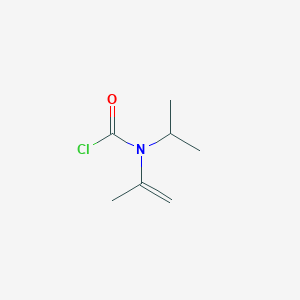
5-Chloro-6-ethylpyridin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Chloro-6-ethylpyridin-2-amine is a chemical compound with the molecular formula C7H9ClN2. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of a chlorine atom at the 5th position and an ethyl group at the 6th position of the pyridine ring, along with an amine group at the 2nd position. It is used in various scientific research fields due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-6-ethylpyridin-2-amine typically involves the chlorination of 6-ethylpyridin-2-amine. One common method is the reaction of 6-ethylpyridin-2-amine with a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at a temperature range of 0-50°C.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved safety. The use of automated systems for the addition of reagents and monitoring of reaction parameters ensures consistent product quality and higher yields.
Analyse Chemischer Reaktionen
Types of Reactions
5-Chloro-6-ethylpyridin-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The ethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The nitro group, if present, can be reduced to an amine group.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reagents like hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).
Major Products
Substitution: Formation of 5-substituted-6-ethylpyridin-2-amines.
Oxidation: Formation of 5-chloro-6-ethylpyridine-2-carboxylic acid.
Reduction: Formation of this compound derivatives with reduced functional groups.
Wissenschaftliche Forschungsanwendungen
5-Chloro-6-ethylpyridin-2-amine is used in various scientific research applications:
Chemistry: As a building block in the synthesis of more complex organic molecules.
Biology: In the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active compounds.
Medicine: As a potential lead compound in the development of new pharmaceuticals, particularly in the treatment of neurological disorders.
Industry: In the production of agrochemicals and dyes.
Wirkmechanismus
The mechanism of action of 5-Chloro-6-ethylpyridin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine and ethyl groups on the pyridine ring influence its binding affinity and selectivity towards these targets. The amine group can form hydrogen bonds with amino acid residues in the active site of enzymes, leading to inhibition or activation of enzymatic activity. The exact pathways involved depend on the specific biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-Chloro-5-methylpyridin-2-amine: Similar structure but with a methyl group instead of an ethyl group.
5-Chloro-6-methylpyridin-2-amine: Similar structure but with a methyl group at the 6th position.
5-Chloro-2-aminopyridine: Lacks the ethyl group, making it less hydrophobic.
Uniqueness
5-Chloro-6-ethylpyridin-2-amine is unique due to the presence of both chlorine and ethyl groups on the pyridine ring, which confer distinct chemical properties such as increased hydrophobicity and altered electronic distribution. These properties make it a valuable compound in the synthesis of pharmaceuticals and other biologically active molecules.
Eigenschaften
CAS-Nummer |
1446182-93-9 |
|---|---|
Molekularformel |
C7H9ClN2 |
Molekulargewicht |
156.61 g/mol |
IUPAC-Name |
5-chloro-6-ethylpyridin-2-amine |
InChI |
InChI=1S/C7H9ClN2/c1-2-6-5(8)3-4-7(9)10-6/h3-4H,2H2,1H3,(H2,9,10) |
InChI-Schlüssel |
SEQOKRYYUFLBPS-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=C(C=CC(=N1)N)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[1-(1H-pyrazol-1-yl)cyclobutyl]aceticacidhydrochloride](/img/structure/B13559003.png)
![5-fluoro-2-[1-(2-fluorophenyl)-1H-pyrazole-4-sulfonamido]benzoic acid](/img/structure/B13559007.png)
![1-[1-(3-Fluorophenyl)cyclopropyl]ethan-1-ol](/img/structure/B13559011.png)
![3-amino-N-methylbicyclo[1.1.1]pentane-1-carboxamide](/img/structure/B13559021.png)


![6-[2-(1-Amino-3-phenylpropan-2-yl)piperidine-1-carbonyl]-2-methyl-2,3,4,5-tetrahydropyridazin-3-one hydrochloride](/img/structure/B13559042.png)



![2,7-Diazaspiro[3.5]nonane-7-sulfonyl fluoride](/img/structure/B13559061.png)
![[(2-Phenylethyl)carbamoyl]methyl 6-chloropyridine-3-carboxylate](/img/structure/B13559069.png)

